molecular formula C13H22IN B14392735 1-Hexyl-3,5-dimethylpyridin-1-ium iodide CAS No. 88477-54-7

1-Hexyl-3,5-dimethylpyridin-1-ium iodide

Cat. No.: B14392735
CAS No.: 88477-54-7
M. Wt: 319.22 g/mol
InChI Key: YYQMWWBPXPPJOL-UHFFFAOYSA-M
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Description

1-Hexyl-3,5-dimethylpyridin-1-ium iodide is a pyridinium salt with a hexyl group and two methyl groups attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Hexyl-3,5-dimethylpyridin-1-ium iodide can be synthesized through a quaternization reaction. The typical synthetic route involves the reaction of 3,5-dimethylpyridine with 1-iodohexane in the presence of a suitable solvent, such as acetonitrile or ethanol. The reaction is usually carried out under reflux conditions for several hours to ensure complete conversion. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing reaction conditions to maximize yield and purity. Continuous flow reactors may also be employed to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

1-Hexyl-3,5-dimethylpyridin-1-ium iodide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium halides, potassium cyanide, and sodium thiolate. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed

Scientific Research Applications

1-Hexyl-3,5-dimethylpyridin-1-ium iodide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-hexyl-3,5-dimethylpyridin-1-ium iodide involves its interaction with various molecular targets. In biological systems, it can disrupt cell membranes, leading to cell lysis and death. The compound may also inhibit specific enzymes or interfere with metabolic pathways, contributing to its antimicrobial and antifungal effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-Hexyl-3-methylimidazolium iodide
  • 1-Hexyl-2,3,5-trimethylpyridinium iodide
  • 1-Iodohexane

Uniqueness

1-Hexyl-3,5-dimethylpyridin-1-ium iodide is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity, making it suitable for specialized applications .

Properties

CAS No.

88477-54-7

Molecular Formula

C13H22IN

Molecular Weight

319.22 g/mol

IUPAC Name

1-hexyl-3,5-dimethylpyridin-1-ium;iodide

InChI

InChI=1S/C13H22N.HI/c1-4-5-6-7-8-14-10-12(2)9-13(3)11-14;/h9-11H,4-8H2,1-3H3;1H/q+1;/p-1

InChI Key

YYQMWWBPXPPJOL-UHFFFAOYSA-M

Canonical SMILES

CCCCCC[N+]1=CC(=CC(=C1)C)C.[I-]

Origin of Product

United States

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